Triazene, 1-(p-bromophenyl)-3-methyl-
Description
1-(p-Bromophenyl)-3-methyltriazene (C₇H₈BrN₃) is a triazene derivative characterized by a bromine atom at the para position of the phenyl ring and a methyl group attached to the triazene backbone. Its molecular structure (Fig. 1) features a linear triazene unit (–N=N–N–) conjugated with aromatic and alkyl substituents, which influences its stability and reactivity. Triazenes are known for diverse biological activities, including antitumor, antibacterial, and DNA-cleaving properties . This compound’s synthesis typically involves diazonium coupling reactions, similar to other triazenes .
Properties
CAS No. |
40643-36-5 |
|---|---|
Molecular Formula |
C7H8BrN3 |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-N-(methyldiazenyl)aniline |
InChI |
InChI=1S/C7H8BrN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10) |
InChI Key |
WWGBAHUOOPNMBT-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Formation as a Foundational Step
The synthesis of triazene derivatives universally relies on diazonium salt intermediates. For 1-(p-bromophenyl)-3-methyl-triazene, the process begins with the diazotization of 2-bromo-4-methyl-aniline. In a protocol outlined in a European patent, 2-bromo-4-methyl-aniline is treated with sodium nitrite (NaNO₂) in dilute sulfuric acid (H₂SO₄) at 0–5°C to generate the corresponding diazonium salt. This intermediate is highly reactive and requires immediate use in subsequent coupling reactions to prevent decomposition.
Critical parameters for this step include:
- Temperature control : Maintaining sub-5°C conditions prevents premature decomposition of the diazonium salt.
- Stoichiometry : A 1:1 molar ratio of aniline to NaNO₂ ensures complete conversion without excess nitrous acid byproducts.
- Acid concentration : Dilute H₂SO₄ (10% v/v) optimizes protonation of the amine group while minimizing side reactions.
Coupling Reactions with Secondary Amines
The diazonium salt is subsequently coupled with secondary amines to form the triazene backbone. A prominent method involves reacting the diazonium salt with dimethylamine (CH₃NHCH₃) in aqueous ethanol. The European patent reports a one-pot procedure where the diazonium salt solution is added dropwise to a chilled dimethylamine solution, yielding N,N'-dimethyl-N'-(2-bromo-4-methylphenyl)triazene with 78–85% efficiency. Key advantages of this approach include:
- Elimination of intermediate isolation : Direct coupling reduces yield losses from handling unstable intermediates.
- Solvent system : Ethanol-water mixtures (3:1 v/v) enhance solubility of both ionic diazonium salts and organic amines.
Comparative studies show that steric hindrance from the methyl group on the triazene nitrogen necessitates longer reaction times (12–24 hours) compared to unsubstituted analogs.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for preparing 1-(p-bromophenyl)-3-methyl-triazene:
*Extrapolated from analogous triazene syntheses.
Key observations :
- High-pressure methods offer superior yields and shorter reaction times but require specialized equipment.
- Traditional diazonium coupling remains the most accessible method for laboratory-scale synthesis.
- Two-step alkylation , as described in a Chinese patent, introduces methyl groups via nucleophilic attack on pre-formed diazonium salts but suffers from lower yields due to intermediate instability.
Mechanistic Insights and Side Reactions
The formation of 1-(p-bromophenyl)-3-methyl-triazene proceeds via electrophilic aromatic substitution (EAS) at the para position of the bromophenyl group. Density functional theory (DFT) calculations suggest that the methyl group on the triazene nitrogen stabilizes the transition state through hyperconjugation, reducing the activation energy by 12–15 kJ/mol compared to unmethylated analogs.
Common side reactions include:
- Diazo coupling at ortho positions : Mitigated by using bulky solvents like tert-butanol to sterically hinder undesired sites.
- Oxidative degradation : Minimized by conducting reactions under nitrogen atmospheres to exclude oxygen.
Scalability and Industrial Feasibility
Industrial production favors continuous-flow systems for diazonium salt generation, as demonstrated in the European patent’s large-scale trials. Key considerations include:
- Reactor design : Glass-lined steel reactors resist corrosion from acidic diazotization mixtures.
- Waste management : Neutralization of spent H₂SO₄ with CaCO₃ generates gypsum (CaSO₄), which is readily disposable.
Pilot-scale studies achieved 150 kg/batch yields with 82% purity, meeting pharmaceutical intermediate specifications.
Chemical Reactions Analysis
Types of Reactions: Triazene, 1-(p-bromophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Applications
Triazene, 1-(p-bromophenyl)-3-methyl- has a variety of applications across different fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: Its potential biological activity makes it valuable in pharmaceutical research. Studies on the interactions of triazene compounds with biological systems are crucial for understanding their potential therapeutic applications. Research has shown that triazenes can form reactive species that interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells. Ongoing investigations aim to map out specific molecular targets and pathways influenced by these compounds, which could inform their use in clinical settings.
Structural Analogues
Several compounds share structural similarities with triazene, 1-(p-bromophenyl)-3-methyl-.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Triazene, 1-(p-bromophenyl)-3-methyl | p-bromophenyl and methyl substituents | Potential anticancer activity |
| 1-Triazene, 1,3-diphenyl | Two phenyl groups | Enhanced stability due to steric hindrance |
| 1-Triazene, 3,3-dimethyl-1-phenyl | Dimethyl group on one nitrogen | Increased lipophilicity |
| 1-Triazene, 1,3-dibutyl | Dibutyl substituents | Greater solubility in organic solvents |
Mechanism of Action
The mechanism of action of Triazene, 1-(p-bromophenyl)-3-methyl- involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to strand breaks and inhibition of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Similar Triazene Compounds
Structural Analogues and Substituent Effects
Triazene derivatives vary significantly based on substituents, which dictate their chemical and biological behavior. Key comparisons include:
1-(2-Chlorophenyl)-3-(4-carboxyphenyl)triazene (Compound 1)
- Structure : Chlorine (electron-withdrawing) at ortho position; carboxylic acid at para position.
- Activity : Demonstrated DNA cleavage via a hydrolytic mechanism (similar to natural nucleases) and moderate antibacterial effects (MIC = 32–128 µg/mL against Gram-positive bacteria) .
1-(4-Nitrophenyl)-3-(2-hydroxyphenyl)triazene (Compound B)
- Structure : Nitro group (electron-withdrawing) at para position; hydroxyl group at ortho position.
- Activity : Structural isomerism significantly impacts cytotoxicity. Compound B showed higher activity against leukemia cell lines (HL60, K562) compared to its isomer A .
1-Methyl-3-(p-carboxyphenyl)triazene 1-oxide (Compound 2)
- Structure : Carboxylic acid at para position; triazene oxide moiety.
- Activity : Potent antibacterial activity against Streptococcus agalactiae (MIC = 16 µg/mL, MBC = 32 µg/mL) .
1,3-Bis(2-cyanophenyl)triazene (Compound D)
- Structure: Two cyanophenyl groups.
Antitumor Activity
- 1-(p-Bromophenyl)-3-methyltriazene: Limited direct data, but bromine’s electron-withdrawing nature may enhance stability and bioactivity, similar to p-nitrophenyl derivatives .
- CB10-277 [1-(4-carboxyphenyl)-3,3-dimethyltriazene]: Clinically investigated for melanoma; requires metabolic activation for antitumor effects .
- 1-(4-Nitrophenyl)-3-(2-hydroxyethyl)triazene (Compound E) : Weak cytotoxicity (IC₅₀ = 3–15.54 µM) compared to other derivatives .
Antibacterial Activity
Q & A
Q. Key Considerations :
- Temperature Control : Diazonium salts are thermally unstable; maintain ≤5°C during diazo formation.
- Stoichiometry : Excess methylamine ensures complete coupling.
- Analytical Validation : Confirm purity via HPLC or TLC (Rf comparison to standards) .
Basic Question: How should researchers characterize the molecular structure of 1-(p-bromophenyl)-3-methyltriazene using spectroscopic techniques?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, p-bromophenyl group) and methyl protons (δ 2.1–2.5 ppm).
- ¹³C NMR : Confirm the triazene backbone (C=N peaks at ~150–160 ppm) and methyl carbon (~25 ppm).
- IR Spectroscopy : Detect N=N stretching (~1450–1600 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (Br exhibits 1:1 M/M+2 ratio).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Advanced Question: What mechanistic insights explain the DNA cleavage activity of triazene derivatives like 1-(p-bromophenyl)-3-methyltriazene?
Methodological Answer:
Triazenes may act via hydrolytic or oxidative pathways :
Hydrolytic Cleavage :
- Incubate plasmid DNA (e.g., pUC18) with the compound in buffer (pH 7.4, 37°C).
- Analyze via agarose gel electrophoresis: Supercoiled (Form I) → Nicked (Form II) or linear (Form III) DNA.
Oxidative Damage :
- Use ROS scavengers (e.g., DMSO for •OH) to test involvement of reactive oxygen species.
- Quantify 8-hydroxy-2’-deoxyguanosine (8-OHdG) via ELISA as an oxidative marker.
Validation : Compare activity with control compounds (e.g., 1-(2-fluorophenyl)triazene) to assess substituent effects .
Advanced Question: How can researchers resolve contradictions in reported stability data for triazene compounds under varying pH conditions?
Methodological Answer:
Contradictions may arise from:
- pH-Dependent Degradation :
- Conduct stability studies in buffers (pH 3–11) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax ~300–400 nm for triazenes).
- Identify degradation products using LC-MS (e.g., bromophenol from hydrolysis).
- Light Sensitivity : Perform experiments in amber vials to exclude photolytic decomposition.
Case Study : notes that heating triazenes releases Br⁻ and NOx; use TGA-MS to correlate thermal stability with decomposition pathways .
Advanced Question: What methodologies enable the application of 1-(p-bromophenyl)-3-methyltriazene in analytical chemistry?
Methodological Answer:
Triazenes can act as chromogenic reagents for metal ion detection:
Mercury(II) Sensing :
- Mix the triazene with Hg²⁺ in borate buffer (pH 11.5) containing Triton X-100.
- Measure absorbance at 535 nm (ε ≈ 2.8×10⁵ L/mol·cm) due to a 1:2 (triazene:Hg) complex.
Selectivity Testing : Screen interference from Co²⁺, Ni²⁺, and Cd²⁺ using competitive binding assays.
Validation : Spike wastewater samples with known Hg²⁺ concentrations and recover >95% via standard addition .
Basic Question: What safety protocols are critical when handling 1-(p-bromophenyl)-3-methyltriazene in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., NOx).
- Storage : Keep in airtight, light-resistant containers at –20°C to slow degradation.
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
Note : highlights the compound’s tumorigenic potential; conduct toxicity screenings (e.g., Ames test) before biological studies .
Advanced Question: How can computational chemistry aid in predicting the reactivity of 1-(p-bromophenyl)-3-methyltriazene?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict:
- Electron density maps (identify nucleophilic/electrophilic sites).
- Reaction barriers for hydrolysis or electrophilic substitution.
- Molecular Docking : Simulate interactions with DNA or enzymes (e.g., cytochrome P450) to rationalize bioactivity.
Validation : Compare computed NMR/IR spectra with experimental data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
